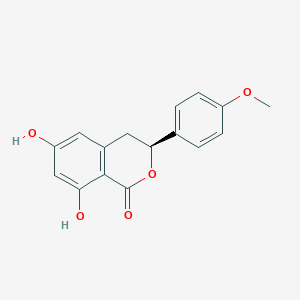
Scorzocreticin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Scorzocreticin is a natural product found in Scorzonera cretica with data available.
Wissenschaftliche Forschungsanwendungen
Phytochemical Composition
Scorzocreticin is part of a larger class of compounds known as dihydroisocoumarins, which are characterized by their unique chemical structure. The synthesis and characterization of this compound have been documented, revealing its potential as a bioactive compound with various pharmacological properties . The compound is often extracted from the aerial parts and roots of Scorzonera cretica, which contain a rich array of phytochemicals including flavonoids, triterpenoids, and phenolic acids .
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases. Studies have shown that extracts containing this compound can neutralize free radicals effectively, contributing to their potential health benefits .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrate its ability to inhibit pro-inflammatory cytokines, suggesting a role in the management of inflammatory conditions . This property positions this compound as a candidate for developing treatments for diseases characterized by chronic inflammation.
Antimicrobial Activity
The antimicrobial effects of this compound have also been explored. Extracts from Scorzonera cretica show activity against various bacterial and fungal strains, indicating potential applications in treating infections . This aspect is particularly relevant in the context of increasing antibiotic resistance.
Traditional Medicine
Historically, species within the Scorzonera genus have been utilized in traditional medicine across Europe and Asia for treating ailments such as wounds, rheumatism, and kidney disorders . this compound's bioactive properties align with these traditional uses, supporting its potential as a therapeutic agent.
Wound Healing
Recent studies suggest that this compound may promote wound healing due to its antioxidant and anti-inflammatory effects. These properties facilitate tissue repair and regeneration, making it a promising candidate for topical formulations aimed at enhancing wound healing processes .
Case Studies
- Phytochemical Analysis of Scorzonera Species : A comprehensive review highlighted the diverse phytochemical composition of Scorzonera species, including this compound. The study assessed various extraction methods and their efficacy in isolating bioactive compounds .
- In Vitro Studies on Antioxidant Activity : Research conducted on extracts containing this compound demonstrated significant free radical scavenging activity compared to standard antioxidants. This study provides a basis for further exploration into its use as a dietary supplement or therapeutic agent aimed at oxidative stress-related conditions .
- Clinical Trials on Anti-inflammatory Effects : Preliminary clinical trials are underway to evaluate the efficacy of this compound in managing inflammatory diseases. Early results indicate promise in reducing inflammation markers in patients with chronic inflammatory conditions .
Eigenschaften
Molekularformel |
C16H14O5 |
|---|---|
Molekulargewicht |
286.28 g/mol |
IUPAC-Name |
(3S)-6,8-dihydroxy-3-(4-methoxyphenyl)-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C16H14O5/c1-20-12-4-2-9(3-5-12)14-7-10-6-11(17)8-13(18)15(10)16(19)21-14/h2-6,8,14,17-18H,7H2,1H3/t14-/m0/s1 |
InChI-Schlüssel |
YDKSIUTUSDFNRH-AWEZNQCLSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)[C@@H]2CC3=C(C(=CC(=C3)O)O)C(=O)O2 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(=CC(=C3)O)O)C(=O)O2 |
Synonyme |
scorzocreticin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















